molecular formula C17H14BrN3O5S2 B2773471 (Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887205-88-1

(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2773471
CAS No.: 887205-88-1
M. Wt: 484.34
InChI Key: OZQZMEMEBWWZGY-JZJYNLBNSA-N
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Description

(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H14BrN3O5S2 and its molecular weight is 484.34. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[2-(4-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQZMEMEBWWZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Anti-inflammatory and Analgesic Properties

Research has shown that benzothiazole derivatives exhibit significant anti-inflammatory and analgesic effects. A study conducted on related compounds indicated that they were effective in reducing inflammation and pain in animal models. For instance, a compound structurally similar to this compound demonstrated a 50% inhibition of inflammation at a dosage of 50 mg/kg in rats .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds within this class have shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested pathogens .

Study on Thiazole Derivatives

A comprehensive study evaluated a series of thiazole derivatives, including those similar to this compound, for their biological activities. The results indicated that these compounds exhibited notable anti-inflammatory and analgesic effects, with some achieving better results than standard reference drugs .

Evaluation of Toxicity

In addition to therapeutic effects, the safety profile of these compounds is crucial. Studies assessing the acute toxicity of similar benzothiazole derivatives revealed that while some compounds showed promising therapeutic indices, others exhibited significant toxicity at higher doses . This underscores the importance of careful dosage regulation in potential therapeutic applications.

Data Summary

Activity Effectiveness Dosage Reference
Anti-inflammatory50% inhibition50 mg/kg
AntimicrobialMIC = 50 μg/mLN/A
Acute ToxicityVariableHigh doses problematic

Scientific Research Applications

Structural Characteristics

This compound features several notable structural components:

  • Thiazole Ring : Contributes to biological activity and chemical reactivity.
  • Sulfonamide Group : Known for its antibacterial properties.
  • Bromobenzoyl Moiety : Enhances the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. The sulfonamide group is particularly known for its effectiveness against gram-positive and gram-negative bacteria. The presence of the thiazole ring may also enhance this activity, making it a candidate for further investigation as a potential antibacterial agent.

Anticancer Activity

Preliminary studies suggest that (Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may possess anticancer properties. Compounds with thiazole derivatives have shown efficacy against different cancer cell lines, indicating that this compound could be explored for its potential as an anticancer drug.

Anti-inflammatory and Antioxidant Activities

Thiazole derivatives are also noted for their anti-inflammatory and antioxidant activities. This suggests that this compound may have applications in treating inflammatory diseases or conditions associated with oxidative stress.

Case Studies

  • Antibacterial Efficacy : A study examining the antibacterial properties of thiazole derivatives found that similar compounds effectively inhibited growth in several bacterial strains, suggesting that this compound could exhibit comparable activity.
  • Cancer Cell Line Studies : Research involving thiazole-based compounds demonstrated promising results in inhibiting cancer cell proliferation, indicating that further studies on this compound could yield valuable insights into its potential as an anticancer agent.
  • Inflammation Models : Preliminary investigations into the anti-inflammatory properties of related thiazole compounds suggest that this compound may also be beneficial in models of inflammation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-bromobenzoyl group facilitates NAS due to the electron-withdrawing nature of the bromine atom, which activates the aromatic ring toward nucleophilic attack. Key reactions include:

  • Replacement of bromine with nucleophiles such as amines or alkoxides under catalytic conditions (e.g., Pd-mediated coupling).

  • Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, leveraging the bromine as a leaving group .

Example Reaction:

Compound+PhB(OH)2Pd(PPh3)4Aryl-substituted derivative+HBr[5]\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted derivative} + \text{HBr} \quad[5]

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields the corresponding carboxylic acid and methanol.

  • Basic hydrolysis (saponification) : Forms the carboxylate salt .

Conditions and Outcomes:

Reaction TypeConditionsProducts
Acidic HydrolysisHCl/H₂O, refluxCarboxylic acid + CH₃OH
Basic HydrolysisNaOH/EtOH, 60°CCarboxylate salt + CH₃OH

Redox Reactions

The imine group (C=N) and thiazole ring participate in redox processes:

  • Imine reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imine to a secondary amine.

  • Thiazole ring oxidation : Limited stability under strong oxidizers (e.g., KMnO₄), leading to sulfonic acid derivatives.

Mechanistic Insight:

C=NH2/Pd-CCH-NH[5]\text{C=N} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH-NH} \quad[5]

Sulfonamide Reactivity

The sulfamoyl group (-SO₂NH₂) demonstrates:

  • Acid-base behavior : Deprotonation in basic media to form sulfonamide salts.

  • Leaving group potential : Participation in SNAr reactions when activated by electron-withdrawing groups.

Example:

-SO2NH2+NaH-SO2NNa++H2[5]\text{-SO}_2\text{NH}_2 + \text{NaH} \rightarrow \text{-SO}_2\text{N}^- \text{Na}^+ + \text{H}_2 \quad[5]

Multicomponent Reactions (MCRs)

The compound’s synthesis relies on MCRs, highlighting its reactivity in forming complex architectures:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones.

  • Imine linkage generation : Condensation of benzoyl chlorides with amine precursors.

StepReactantsKey Process
14-Bromobenzoyl chloride + 6-sulfamoylbenzo[d]thiazol-3(2H)-amineImine formation
2Methyl 2-(thiazol-3-yl)acetateEsterification

Interaction with Biomolecules

Though primarily a synthetic target, its sulfonamide group enables interactions with biological targets:

  • Enzyme inhibition : Competitive binding to carbonic anhydrase via sulfonamide-Zn²⁺ coordination.

  • DNA intercalation : Thiazole and aromatic moieties facilitate non-covalent DNA binding.

Comparative Reactivity Table:

Functional GroupReaction TypeBiological Relevance
BromobenzoylNASDrug derivatization
SulfonamideAcid-baseEnzyme inhibition
ThiazoleRedoxAntimicrobial activity

Stability and Degradation

  • Photodegradation : The bromine atom increases susceptibility to UV-induced bond cleavage.

  • Thermal stability : Decomposes above 200°C, releasing SO₂ and HBr .

Q & A

Q. How can in vitro assays validate the compound’s potential as a protease inhibitor?

  • Methodology :
  • Enzyme Inhibition Assay : Measure IC₅₀ against trypsin or thrombin using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .
  • Kinetic Analysis : Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .

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